molecular formula C23H34O5 B1666843 Alfadolone acetate CAS No. 23930-37-2

Alfadolone acetate

Cat. No.: B1666843
CAS No.: 23930-37-2
M. Wt: 390.5 g/mol
InChI Key: QRJOQYLXZPQQMX-RYNCDHDXSA-N
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Mechanism of Action

Target of Action

Alfadolone acetate primarily targets the GABA_A receptors . These receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system (CNS). They play a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator on GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA on the GABA_A receptor, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuron, making it less likely to depolarize and transmit a subsequent action potential . In other words, this compound enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .

Biochemical Pathways

By enhancing the inhibitory effects of GABA, this compound can affect mood, sedation, and seizure threshold, among other things .

Pharmacokinetics

It is known that the drug is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

The primary result of this compound’s action is a decrease in neuronal excitability, leading to its effects as a general anesthetic . This can result in loss of consciousness and a lack of sensation, making it useful for procedures requiring anesthesia . Additionally, this compound has been noted to have antinociceptive effects, meaning it can block the detection of painful or harmful stimuli .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. Factors such as the presence of other drugs, the patient’s physiological state, and the specific characteristics of the patient’s GABA_A receptors can all influence the drug’s effects . .

Biochemical Analysis

Biochemical Properties

Alfadolone acetate is known to interact with various enzymes and proteins in the body. It has been reported to block the oestrogen-stimulated luteinizing hormone (LH) surge and impair pulsatile secretion in female rats when combined with alphaxalonet . This suggests that this compound may interact with enzymes and proteins involved in the regulation of hormone secretion.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to decrease serum concentrations of LH in castrated rats . This suggests that this compound may influence cell function by impacting hormone levels and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can block the oestrogen-stimulated LH surge and impair pulsatile secretion in female rats

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in castrated rats, a single dosage of 14 mL/kg of this compound was reported to decrease serum concentrations of LH

Metabolic Pathways

As a steroid anaesthetic, it is likely that it interacts with enzymes or cofactors involved in steroid metabolism .

Chemical Reactions Analysis

Alfadolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Alfadolone acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of neuroactive steroids. In biology and medicine, it is used to investigate the mechanisms of anesthesia and its effects on the central nervous system . Additionally, this compound is used in the development of new anesthetic drugs and in the study of steroid metabolism .

Properties

CAS No.

23930-37-2

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[2-[(10S,13S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14?,15?,16?,17?,18?,21?,22-,23-/m0/s1

InChI Key

QRJOQYLXZPQQMX-RYNCDHDXSA-N

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)OCC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Appearance

Solid powder

melting_point

176.0 °C

Key on ui other cas no.

23930-37-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione
alfadolone
alphadolone
alphadolone acetate
alphadolone, (3alpha,5beta)-isomer
alphadolone, (3beta,5alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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